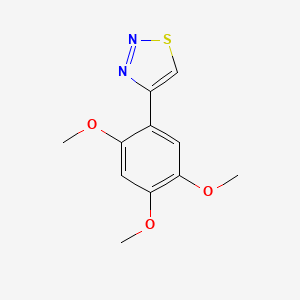

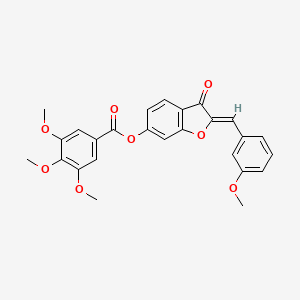

![molecular formula C12H9F3N2O2S B2917540 N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide CAS No. 2372753-22-3](/img/structure/B2917540.png)

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C12H9F3N2O2S and its molecular weight is 302.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

A study discussed the synthesis and application of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts. These compounds, alongside air-stable complexes, demonstrated efficient catalysis under mild conditions without the need for basic additives, highlighting their potential in green chemistry and sustainable processes (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Antimicrobial and Anticancer Activities

N-Pyridin-3-yl-benzenesulfonamide has shown significant antimicrobial activity against various bacteria, indicating its potential as a basis for developing new antimicrobial agents (A.O. Ijuomah, D. C. Ike, M. Obi, 2022). Moreover, novel indenopyridine derivatives, including N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide analogs, have been synthesized and shown to exhibit potent anticancer activity against breast cancer cell lines, suggesting their promise in cancer therapy (M. Ghorab, M. Al-Said, 2012).

Molecular and Supramolecular Structures

Research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide has contributed to understanding their molecular and supramolecular structures. These studies offer insights into their potential ligand properties for metal coordination, impacting fields like catalysis and materials science (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Synthetic Methodologies and Chemical Properties

The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety using DMAP-catalyzed reactions showcases the versatility of this compound and related compounds in organic synthesis. This research underscores their utility in creating complex molecules with potential pharmacological activities (M. Khashi, A. Davoodnia, J. Chamani, 2014).

Exploration of Antimicrobial Potentials

A library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety and trifluoromethyl group demonstrated significant in vitro antibacterial and antifungal activities. These findings highlight the compound's role in developing new antimicrobial agents with potential application in combating resistant microbial strains (Navneet Chandak, Satish Kumar, Pawan Kumar, C. Sharma, K. R. Aneja, P. Sharma, 2013).

Wirkmechanismus

Target of Action

It is known to mimic the action of methyl jasmonate (meja), a plant hormone .

Mode of Action

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide acts as an agonist of MeJA-dependent responses . Despite having no structural similarity to MeJA, it can upregulate JA-inducible defense genes in plants . This suggests that it may interact with the same targets as MeJA, leading to similar downstream effects.

Biochemical Pathways

The compound significantly upregulates genes involved in the alkaloid biosynthesis pathways . Alkaloids are secondary metabolites in plants that often play a role in defense against herbivores and pathogens. The upregulation of these pathways leads to an increase in the production of alkaloids such as nicotine .

Result of Action

The application of this compound leads to higher accumulation of nicotine, a well-known JA-inducible alkaloid involved in defense responses . Notably, this occurs without severe growth inhibition, suggesting that the compound can uncouple defense responses from growth inhibition .

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-[6-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c13-12(14,15)10-7-4-8-11(16-10)17-20(18,19)9-5-2-1-3-6-9/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBRKBQTEDYHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2917460.png)

![2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2917467.png)

![3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917469.png)

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)

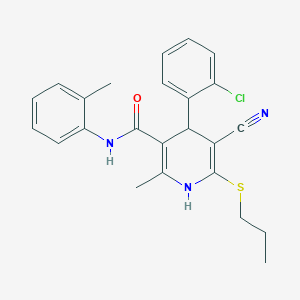

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2917475.png)

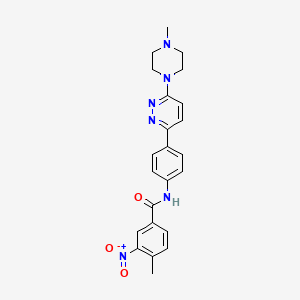

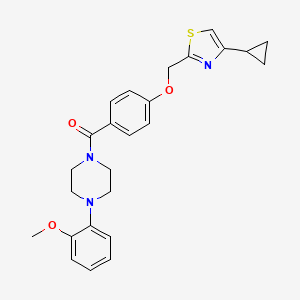

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2917477.png)

![3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2917478.png)

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2917479.png)